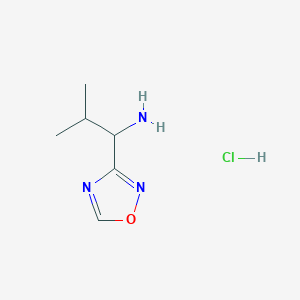
2-メチル-1-(1,2,4-オキサジアゾール-3-イル)プロパン-1-アミン塩酸塩
説明
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3O and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗感染剤
2-メチル-1-(1,2,4-オキサジアゾール-3-イル)プロパン-1-アミンに含まれる1,2,4-オキサジアゾール部分は、抗感染剤としての可能性が広く研究されています。 研究によると、この部分を持つ化合物は、抗菌、抗ウイルス、および抗リーシュマニア活性 を示すことが示されています 。このため、耐性菌株を標的にする新薬開発の有望な候補となっています。
抗真菌活性
2-メチル-1-(1,2,4-オキサジアゾール-3-イル)プロパン-1-アミンなどのアミノオキサジアゾール誘導体は、独特の抗真菌活性を示しています。 これらは、Alternaria alternata、Fusarium oxysporum、およびCurvularia lunataなどのさまざまな真菌株に対して試験されており、真菌感染症の治療における可能性を示しています .
抗トリパノソーマ活性
この化合物は、シャーガス病の原因となるトリパノソーマ・クルージに対する有効性について研究されてきました。 分子ドッキング研究は、1,2,4-オキサジアゾールが、寄生虫の生存に不可欠な酵素であるシステインプロテアーゼクルザインを阻害する可能性を示唆しています .
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and proteins, disrupting their normal function and leading to the death of the pathogen .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been shown to exhibit broad-spectrum biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that they may have a broad range of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory effects on certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These interactions are crucial as they can modulate signaling pathways and cellular responses.
Cellular Effects
The effects of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound exhibits cytotoxic activity against various tumor and non-tumor mammalian cell lines, including rat glial cells (C6), human cervical cells (HeLa), and colon adenocarcinoma cells (CaCo-2) . These effects are mediated through its interactions with cellular proteins and enzymes, leading to alterations in cell function and viability.
Molecular Mechanism
At the molecular level, 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like PTP1B and CXCR4 . These interactions result in the modulation of enzyme activity, leading to downstream effects on gene expression and cellular processes. The compound’s ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is enhanced by its resistance to hydrolytic degradation, which is a common feature of 1,2,4-oxadiazole derivatives . This stability allows for prolonged activity and efficacy in biological systems.
Transport and Distribution
The transport and distribution of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues. The compound’s ability to cross cellular membranes and reach intracellular targets is essential for its biological activity .
Subcellular Localization
The subcellular localization of 2-Methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine hydrochloride affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes .
特性
IUPAC Name |
2-methyl-1-(1,2,4-oxadiazol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-4(2)5(7)6-8-3-10-9-6;/h3-5H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORFBOQFXAPQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


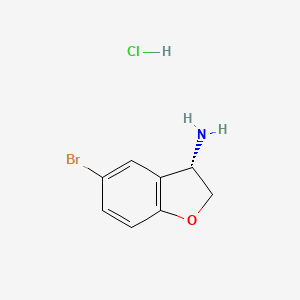
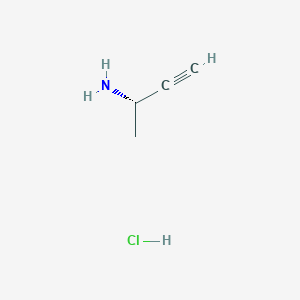
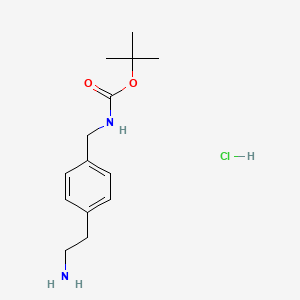

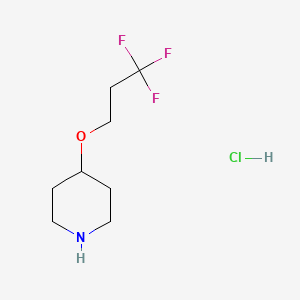
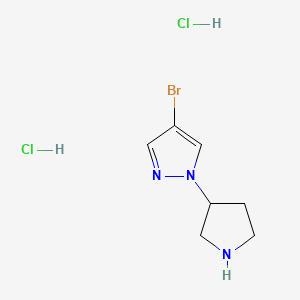

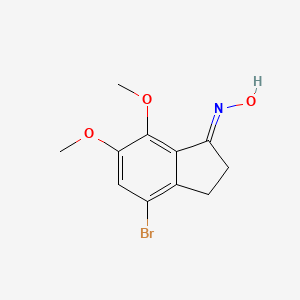
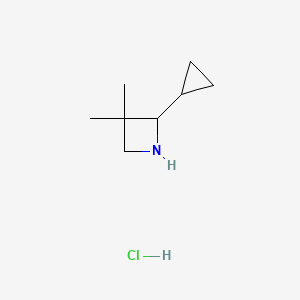
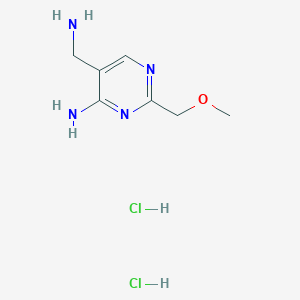



![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
